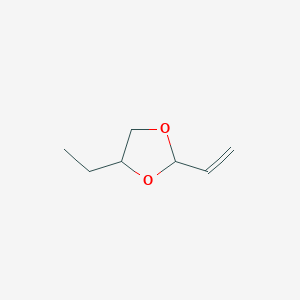
2-Ethenyl-4-ethyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethenyl-4-ethyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
2-Ethenyl-4-ethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with a catalyst such as toluenesulfonic acid, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also involve the use of orthoesters or molecular sieves for effective water removal .
化学反应分析
Types of Reactions
2-Ethenyl-4-ethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, chromium trioxide (CrO₃) in pyridine.
Reduction: H₂/Ni, H₂/Rh, LiAlH₄, NaBH₄.
Substitution: RLi, RMgX, RCuLi.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
科学研究应用
2-Ethenyl-4-ethyl-1,3-dioxolane has several applications in scientific research:
作用机制
The mechanism of action of 2-Ethenyl-4-ethyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For instance, its derivatives that act as muscarinic acetylcholine receptor agonists bind to these receptors, mimicking the action of acetylcholine and modulating neurotransmission . The exact pathways and molecular targets depend on the specific application and derivative of the compound.
相似化合物的比较
Similar Compounds
2-Ethyl-4-methyl-1,3-dioxolane: Another dioxolane derivative with similar structural properties.
1,3-Dioxane: A six-membered ring analog of dioxolane with different chemical properties.
Uniqueness
Its ethenyl and ethyl substituents contribute to its unique properties compared to other dioxolanes and dioxanes .
属性
CAS 编号 |
82172-99-4 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC 名称 |
2-ethenyl-4-ethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H12O2/c1-3-6-5-8-7(4-2)9-6/h4,6-7H,2-3,5H2,1H3 |
InChI 键 |
WHKLHIFXZJXTOQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1COC(O1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


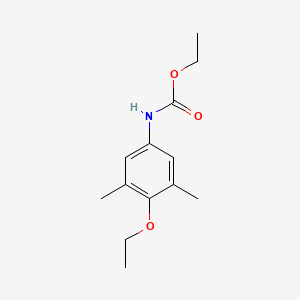
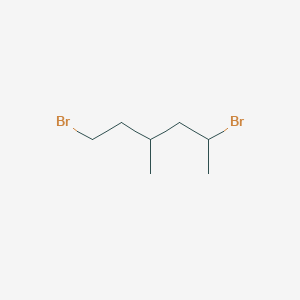
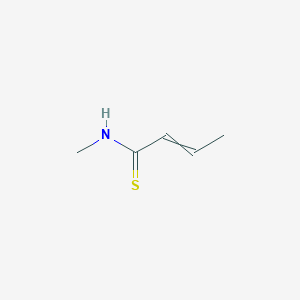
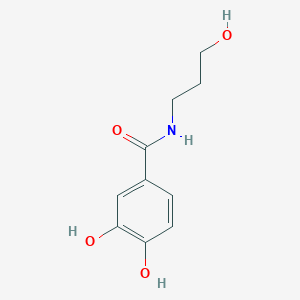
![N'-[Bis(dimethylamino)methylidene]-N,N-dimethylurea](/img/structure/B14407444.png)
![(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate](/img/structure/B14407451.png)
![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14407452.png)

![5-Methoxy-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14407459.png)
![N-[3-(2,4-Dimethylpentan-2-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14407460.png)
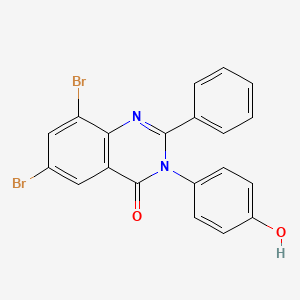
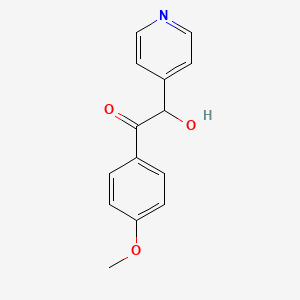
![(Z)-(4-methylphenyl)-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14407481.png)

